1-(6-Chloropyrimidin-4-yl)-4-piperidinol chemical properties
1-(6-Chloropyrimidin-4-yl)-4-piperidinol chemical properties
An In-Depth Technical Guide to 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Introduction
1-(6-Chloropyrimidin-4-yl)-4-piperidinol is a heterocyclic organic compound that serves as a crucial building block in the landscape of modern medicinal chemistry and drug discovery. Its structure is a composite of two pharmacologically significant scaffolds: a piperidinol ring and a chloropyrimidine moiety. The piperidine ring is a saturated heterocycle prevalent in numerous pharmaceuticals and natural alkaloids, valued for its ability to improve physicochemical properties such as solubility and to provide a three-dimensional framework for interacting with biological targets.[1] The chloropyrimidine component offers a reactive handle for further chemical modification, primarily through nucleophilic aromatic substitution, enabling the synthesis of diverse compound libraries.[2][3]
This guide provides a detailed examination of the chemical properties, synthesis, reactivity, and analytical characterization of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol (CAS No: 914347-85-6), offering field-proven insights for researchers and drug development professionals.[4][5]
Chemical Identity and Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented below has been compiled from various chemical supplier databases and predictive models.
| Property | Value | Source(s) |
| CAS Number | 914347-85-6 | [4][5] |
| Molecular Formula | C₉H₁₂ClN₃O | [4][5] |
| Molecular Weight | 213.66 g/mol | [4][5] |
| Appearance | Typically an off-white to light yellow solid | Generic observation |
| Boiling Point | 402.6 ± 45.0 °C (Predicted) | [5][6] |
| Density | 1.360 g/cm³ (Predicted) | [5][6] |
| pKa | 14.45 ± 0.20 (Predicted, for the hydroxyl proton) | [6] |
| LogP | 1.156 (Predicted) | [5] |
Synthesis and Reactivity
Synthetic Pathway
The most direct and common synthesis of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol is achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This involves reacting 4,6-dichloropyrimidine with 4-hydroxypiperidine.
Causality Behind Experimental Choices: The reaction is typically performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperidine's nitrogen, which would render it non-nucleophilic. The reaction is often heated to increase the rate of substitution.
Caption: General synthesis workflow for the target compound.
Reactivity Profile
The reactivity of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol is dominated by two key functional groups:
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The C-Cl bond on the Pyrimidine Ring: The pyrimidine ring is electron-deficient, and the remaining chlorine atom is activated for further SₙAr reactions. This position serves as a versatile handle for introducing a wide array of nucleophiles (amines, thiols, alcohols), enabling the creation of diverse molecular structures. This is the primary reason for its utility as a chemical intermediate.
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The Hydroxyl Group on the Piperidine Ring: The secondary alcohol is a versatile functional group. It can act as a hydrogen bond donor in interactions with biological targets. Chemically, it can undergo O-alkylation, esterification, or oxidation to the corresponding ketone (a piperidinone), providing another avenue for structural modification.
Spectroscopic and Analytical Characterization
Verifying the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific spectrum for this exact compound is not publicly available, its expected ¹H and ¹³C NMR features can be predicted based on established principles.[8][9]
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¹H NMR:
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Pyrimidine Protons: Two singlets would be expected in the aromatic region (typically δ 8.0-8.5 ppm and δ 6.5-7.0 ppm) corresponding to the protons at the C2 and C5 positions of the pyrimidine ring.
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Piperidine Protons: A series of multiplets would appear in the upfield region. The protons adjacent to the nitrogen (N-CH₂) would be deshielded (δ ~3.5-4.5 ppm). The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear around δ ~3.5-4.0 ppm. The remaining piperidine protons (CH₂) would be found further upfield (δ ~1.5-2.5 ppm).
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Hydroxyl Proton: A broad singlet (OH) whose chemical shift is concentration and solvent-dependent (typically δ 1.5-5.0 ppm).
-
-
¹³C NMR:
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Pyrimidine Carbons: Signals for the pyrimidine carbons would be expected in the δ 150-165 ppm range.
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Piperidine Carbons: The carbon attached to the hydroxyl group (C-OH) would appear around δ 65-70 ppm. The carbons adjacent to the nitrogen would be in the δ 40-50 ppm range.
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Infrared (IR) Spectroscopy
Key diagnostic peaks would include:
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O-H Stretch: A broad band around 3300-3400 cm⁻¹ from the alcohol.
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C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹.
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C=N and C=C Stretch: Aromatic ring stretches in the 1500-1600 cm⁻¹ region.
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C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, the compound would exhibit a characteristic isotopic pattern due to the presence of chlorine. The molecular ion peak (M⁺) would be accompanied by an (M+2)⁺ peak with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
Experimental Protocol: HPLC Purity Assessment
This protocol provides a standardized method for assessing the purity of a synthesized batch of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol.
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Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 1:1 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.
-
-
HPLC System and Column:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV, monitored at 254 nm.
-
-
Gradient Elution Method:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B (linear gradient)
-
17-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: Hold at 5% B (re-equilibration)
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
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Applications in Medicinal Chemistry and Drug Development
1-(6-Chloropyrimidin-4-yl)-4-piperidinol is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate or scaffold. Its utility stems from its bifunctional nature, allowing for the systematic exploration of chemical space.
The piperidine-pyrimidine core is found in a variety of biologically active agents, including inhibitors of kinases and reverse transcriptase, highlighting its value in designing new therapeutics.[2][3] The structure allows for a "grow-out" strategy in drug design, where the reactive chlorine is replaced by larger, more complex fragments to optimize binding to a target protein, while the piperidinol hydroxyl can be used to fine-tune solubility or establish key hydrogen bonds.
Caption: Role as a versatile chemical intermediate.
Safety and Handling
While specific toxicological data for this compound is not thoroughly investigated, data from analogous structures like chloropyrimidines and piperidine derivatives suggest that certain precautions are necessary.
-
Hazard Classification: Likely classified as an irritant. May cause skin, eye, and respiratory irritation.[6][10][11] Harmful if swallowed.[11][12]
-
Personal Protective Equipment (PPE):
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
-
Spill and Disposal:
-
In case of a spill, avoid dust formation.[13] Sweep up the material, place it in a suitable disposal container, and clean the affected area.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
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- Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses - PubMed. (2010, July 15).
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